4-Cyano-2'-nitrodiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDBRIMDISCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474414 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75898-34-9 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2'-nitrodiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 4 Cyano 2 Nitrodiphenyl and Analogous Compounds
Strategies for Biphenyl (B1667301) Core Construction
The construction of the biphenyl scaffold is a pivotal step in the synthesis of 4-Cyano-2'-nitrodiphenyl. Various metal-catalyzed cross-coupling reactions have been developed to achieve this transformation with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. wikipedia.orgnobelprize.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of a molecule like this compound, this could involve reacting a derivative of 4-cyanophenylboronic acid with a 1-halo-2-nitrobenzene, or conversely, a 4-halobenzonitrile with 2-nitrophenylboronic acid.
The general applicability of the Suzuki-Miyaura reaction is vast, enabling the synthesis of a wide array of substituted biphenyls. wikipedia.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions. mdpi.com For instance, the use of phosphine (B1218219) ligands can enhance the electron density on the palladium center, facilitating the initial oxidative addition step. wikipedia.org The reaction is scalable and has been implemented in industrial processes for the synthesis of pharmaceutical intermediates. wikipedia.org
A specific example involves the synthesis of 4'-chloro-2-nitrobiphenyl, a structural analog, by reacting 2-nitrochlorobenzene with 4-chlorophenylboronic acid in the presence of palladium(II) acetate (B1210297) and triphenylphosphine. google.com Another documented synthesis of 4-Cyano-2-nitrobiphenyl itself utilizes a Suzuki coupling between 4-chloro-3-nitrobenzonitrile (B1361363) and a suitable boronic acid. amazonaws.com These examples underscore the adaptability of the Suzuki-Miyaura coupling for constructing the core of functionalized biphenyls.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Organohalide (R¹-X) | Organoboron (R²-BY₂) | Pd Catalyst, Base | Biphenyl (R¹-R²) | wikipedia.org |
| 2-Nitrochlorobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂, PPh₃, NaOH | 4'-Chloro-2-nitrobiphenyl | google.com |
| 4-Chloro-3-nitrobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Cyano-2-nitrobiphenyl | amazonaws.com |
While the Suzuki-Miyaura reaction is a mainstay, other metal-mediated couplings offer alternative routes to biphenyl structures. The Negishi coupling, for instance, utilizes organozinc reagents in place of organoboron compounds and is also catalyzed by palladium or nickel complexes. wikipedia.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
The Ullmann coupling, a classic method, involves the copper-mediated reaction of two aryl halides. mdpi.com Though it often requires harsh reaction conditions, it remains a valuable tool for synthesizing symmetrical biphenyls and has been adapted for the preparation of more complex structures. mdpi.comprepchem.com For example, 4-bromo-2',4'-dichloro-2-nitrobiphenyl was synthesized via an Ullmann reaction between 2,4-dichloroiodobenzene and 2,5-dibromonitrobenzene. prepchem.com
Furthermore, recent advancements have explored metal-free cross-coupling reactions, offering more sustainable synthetic routes. rsc.orgchemrxiv.org These methods often rely on the generation of radical intermediates to facilitate the aryl-aryl bond formation. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions, Including Suzuki-Miyaura Approaches
Selective Functional Group Introduction
The precise placement of the cyano and nitro groups on the biphenyl framework is critical for defining the chemical properties of this compound. This can be achieved either by using pre-functionalized starting materials in the coupling reaction or by introducing the functional groups onto the biphenyl core through selective chemical transformations.
Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. rushim.ru The directing effects of existing substituents on the ring play a crucial role in determining the position of nitration. In a biphenyl system, the phenyl group itself is an ortho, para-director. chemistrysteps.com Therefore, the nitration of biphenyl typically yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl. stackexchange.com
For a pre-formed 4-cyanobiphenyl, the cyano group is a meta-director. However, the activating effect of the unsubstituted phenyl ring would likely direct the incoming nitro group to the ortho or para positions of the other ring. The presence of a deactivating nitro group on one ring makes further nitration more difficult and directs the second nitro group to the other ring. stackexchange.com The choice of nitrating agent, such as a mixture of nitric acid and sulfuric acid or fuming nitric acid, and reaction conditions can influence the regioselectivity of the reaction. rushim.ruucla.edu For instance, the nitration of 4-acetylaminobiphenyl (B142796) with nitric acid alone leads to 4-acetylamino-4'-nitrobiphenyl. rushim.ru
The introduction of a cyano group onto an aromatic ring can be accomplished through various methods. A common approach is the Sandmeyer reaction, where an aryl diazonium salt, derived from the corresponding aniline, is treated with a cyanide salt, typically cuprous cyanide.
More modern methods include palladium-catalyzed cyanation reactions, which can directly convert aryl halides or triflates to aryl nitriles using a cyanide source like zinc cyanide or potassium ferricyanide. organic-chemistry.org These methods often exhibit broad functional group tolerance. organic-chemistry.org Cyanide-free protocols have also been developed, utilizing alternative reagents like formamide (B127407) as both a cyanide source and solvent. chemistryviews.org Another approach involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a less toxic cyanide source for the direct C-H cyanation of arenes. scielo.br
For the synthesis of this compound, a strategy could involve the cyanation of a 4-halo-2'-nitrobiphenyl intermediate. For example, 2',4'-dichloro-4-cyano-2-fluorobiphenyl was synthesized by reacting 4-bromo-2',4'-dichloro-2-fluorobiphenyl with cuprous cyanide in dimethylformamide. prepchem.com
| Method | Cyanide Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Sandmeyer Reaction | CuCN | Aryl diazonium salt | Classic method, requires amine precursor | - |
| Palladium-Catalyzed Cyanation | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl halide/triflate | High functional group tolerance | organic-chemistry.org |
| Cyanide-Free Cyanation | Formamide | Aryl bromide/iodide | Avoids highly toxic cyanides | chemistryviews.org |
| Direct C-H Cyanation | NCTS | Arene | Direct functionalization of C-H bonds | scielo.br |
The synthesis of complex molecules like this compound often relies on sequential functionalization strategies. This involves a series of reactions where each step selectively modifies a specific part of the molecule without affecting other functional groups, a concept known as orthogonality.
For instance, a synthetic route could begin with a biphenyl core containing two different halogen atoms, allowing for selective cross-coupling reactions. A Suzuki-Miyaura coupling could be performed at the more reactive C-Br bond, followed by a second coupling or a cyanation reaction at the less reactive C-Cl bond. acs.org This approach allows for the controlled and stepwise construction of the target molecule.
The use of directing groups that can be easily installed and removed is another powerful strategy for achieving selective functionalization. rsc.orgacs.org These directing groups can guide a catalyst to a specific C-H bond, enabling its activation and subsequent functionalization. After the desired transformation, the directing group can be cleaved to reveal the final product. This methodology allows for the precise modification of specific positions on the aromatic rings that might otherwise be difficult to access. For example, nitrile-based directing groups have been used to achieve meta-selective C-H functionalization of biphenyl systems. rsc.org
Cyanation Protocols for Aromatic Systems
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substances. In the context of synthesizing this compound and its analogs, these principles are primarily applied to the Suzuki-Miyaura cross-coupling reaction.
Aqueous Media and Alternative Solvents: A significant advancement in greening the Suzuki-Miyaura reaction is the substitution of traditional organic solvents with water. consensus.appresearchgate.net Aqueous media not only reduce the environmental impact but can also enhance catalytic activity in some cases. consensus.app For instance, a study on the synthesis of 2-nitrobiphenyls demonstrated the use of a methanol-water mixture (4:1) as an effective reaction medium. researchgate.net This approach, combined with microwave heating, allows for rapid reaction times and high yields. researchgate.net The use of water as a solvent has been shown to be effective for various substrates, including those with electron-withdrawing groups, which are relevant to the synthesis of this compound. researchgate.net
Catalyst Systems and Ligand Design: The development of highly efficient and recyclable catalyst systems is a key focus. While traditional catalysts like Pd(PPh₃)₄ are effective, they can be air-sensitive and their phosphine ligands costly. researchgate.netorganic-chemistry.org Research has explored the use of more stable and environmentally friendly N-heterocyclic carbene (NHC) ligands for palladium catalysts. organic-chemistry.org These NHC-palladium complexes have demonstrated high efficiency in C-O bond formation for diaryl ethers and show promise for C-C coupling reactions, offering a robust and scalable alternative. organic-chemistry.org Furthermore, ligand-free palladium-catalyzed Suzuki reactions in water present a simple and efficient approach, minimizing the complexity and cost associated with sophisticated ligands. consensus.app
Energy Efficiency: Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netscielo.org.mxmdpi.com In the synthesis of 4-methoxybiphenyl, an analogous biphenyl compound, the use of a domestic microwave oven for heating the reaction mixture resulted in yields ranging from 41% to 92% in as little as 30 to 90 minutes. scielo.org.mx A similar approach using microwave heating was successfully applied to the synthesis of 2-nitrobiphenyls, achieving excellent yields. researchgate.net
Research Findings on Green Synthesis of Analogous Compounds:
| Reactants | Catalyst System | Solvent | Conditions | Yield | Reference |
| 1-Chloro-2-nitrobenzene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | MeOH/H₂O (4:1) | Microwave, 150°C, 15 min | >90% | researchgate.net |
| 4-Iodoanisole, Phenylboronic acid | Pd/C, K₂CO₃ | DMF | Microwave, Reflux, 30-90 min | 41-92% | scielo.org.mx |
| 4-Bromoanisole, Phenylboronic acid | Pd(OAc)₂, NA-based polymer | EtOH/H₂O | 60°C | >95% conversion | researchgate.net |
| Aryl Halides, Phenylboronic acid | Pd(OAc)₂, K₂CO₃, TBAB | H₂O | 150°C, 15 min | 73-82% | mdpi.com |
Scalability and Process Optimization in Preparative Synthesis
Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents a unique set of challenges. For this compound, this involves ensuring the process is not only economically viable but also safe, robust, and reproducible.
Continuous Flow Synthesis: Continuous flow chemistry offers a promising solution for scaling up Suzuki-Miyaura reactions. mdpi.com This technology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety and consistency. mdpi.com A three-step continuous-flow process for the fungicide Boscalid, which involves a Suzuki cross-coupling of 1-chloro-2-nitrobenzene, highlights the industrial applicability of this approach. researchgate.net The use of supported palladium catalysts, such as SiliaCat DPP-Pd, in continuous flow systems allows for the synthesis of biaryl derivatives in excellent yields and facilitates catalyst recovery and reuse. mdpi.com
Process Optimization through Machine Learning: Optimizing the numerous variables in a chemical reaction (e.g., catalyst, ligand, base, solvent, temperature) can be a time-consuming process. Machine learning and automated synthesis platforms are being increasingly employed to accelerate this optimization. chemistryviews.org By using a closed-loop workflow that iteratively performs experiments and refines a predictive model, researchers can efficiently identify the most effective and general reaction conditions. chemistryviews.org This approach has been successfully used to optimize heteroaryl Suzuki-Miyaura couplings, achieving a significant improvement in average yield across a wide range of substrates. chemistryviews.org
Catalyst Selection and Loading: For large-scale synthesis, the choice of catalyst is critical. The catalyst should be highly active, allowing for low loading to minimize costs, and stable to ensure a long lifetime. While homogeneous catalysts are often highly active, their separation from the product can be challenging. Heterogeneous catalysts, where the palladium is supported on a solid matrix, offer easier separation and recycling, which is a significant advantage in industrial processes. researchgate.net For example, a commercial-scale Suzuki coupling process for 2-cyano-4'-methylbiphenyl (B41195) utilized a water-soluble phosphine-palladium complex in a two-phase system, allowing for catalyst recycling. scirp.org
Scalability and Optimization Data for Analogous Biphenyl Syntheses:
| Scale/Method | Reactants | Catalyst System | Key Optimization Parameters | Outcome | Reference |
| 5-mmol Scale | Aryl bromides, Pinacolborane | Pd(dba)₂, t-Bu-DPEphos, Et₃N | Temperature (80-100°C), Dioxane solvent | High yields, good functional group tolerance | organic-chemistry.org |
| Industrial Process | 2-Chlorobenzonitrile, p-Tolylboronic acid | Water-soluble TPPTS/Pd complex | Two-phase system for catalyst recycling | Commercial production of 2-cyano-4'-methylbiphenyl | scirp.org |
| Continuous Flow | Halides/Pseudohalides, (4-Methoxyphenyl)boronic acid | SiliaCat DPP-Pd | Flow rate, temperature | Excellent yields, catalyst reusability | mdpi.com |
| Machine Learning Optimization | Heteroaryl halides, Boronic acids | Various Pd catalysts, bases, solvents | Automated synthesis and iterative model refinement | 72% average yield across diverse substrates | chemistryviews.org |
Iii. Chemical Reactivity and Mechanistic Investigations of 4 Cyano 2 Nitrodiphenyl Analogs
Electron Transfer and Redox Behavior of the Nitro Group
The nitro group is a key player in the redox chemistry of 4-cyano-2'-nitrodiphenyl analogs. Its strong electron-withdrawing nature facilitates the acceptance of electrons, leading to the formation of various reduced species. The one-electron reduction of a nitroaromatic compound (ArNO2) results in the formation of a nitro anion radical (ArNO2•−). uchile.cl This initial reduction is a critical step in many biological and chemical processes.
The redox properties of nitro compounds are pivotal to their biological responses. nih.gov The one-electron couple, ArNO2/ArNO2•−, is central to these activities. nih.gov In aerobic environments, the nitro anion radical can transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion (O2•−). scielo.br This process, known as "futile metabolism" or redox cycling, can lead to oxidative stress within cells. nih.govscielo.br
The stability and reactivity of the nitro radical anion are influenced by substituents on the aromatic ring and the nature of the reaction medium. uchile.cl While nitro radicals themselves are generally unreactive, further reduction can lead to more reactive species. nih.gov Two-electron reduction of the nitro group, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1), yields a nitroso intermediate, which is rapidly reduced to a hydroxylamine (B1172632). nih.govmdpi.com This two-electron reduction pathway avoids the formation of the oxygen-sensitive nitro anion radical. nih.gov
The one-electron reduction potentials of various nitroaromatic compounds have been determined and are crucial for understanding their reactivity. acs.org These potentials can be correlated with the spin densities on the nitro groups of their radical anions, as determined by ESR measurements. acs.org
Table 1: Redox Potentials of Selected Nitroaromatic Compounds
| Compound | One-Electron Reduction Potential (E¹₇ at pH 7) vs. NHE |
|---|---|
| 4-Nitropyridine | -0.19 V |
| 2-Methyl-5-nitroimidazole | -0.54 V |
Data sourced from Meisel and Neta (1975) acs.org
Nucleophilic Aromatic Substitution Pathways
The presence of strong electron-withdrawing groups, such as the nitro and cyano groups, activates the aromatic rings of this compound analogs towards nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.
The reactivity in SNAr reactions is influenced by several factors, including the nature of the electron-withdrawing group, the leaving group, and the nucleophile. numberanalytics.com Nitro groups are particularly effective at activating aromatic systems for SNAr. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this complex is enhanced by the presence of electron-withdrawing groups. numberanalytics.com
For nitrobiphenyl systems, nucleophilic substitution of the nitro group itself can occur. scispace.comscispace.com For instance, 4-cyano-4'-nitrodiphenyl can be synthesized via the reaction of a nitrobiphenyl with a methoxy (B1213986) substituent in a photoinduced process. cymitquimica.com The reactivity of different halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is considered evidence for a mechanism where the nucleophilic addition is the rate-determining step. nih.gov However, in some systems, such as with pyridinium (B92312) ions, the cyano group can be a better leaving group than halogens. nih.gov
The table below summarizes the effect of substituents on the reactivity of SNAr reactions.
Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution
| Activating Group | Leaving Group | Relative Rate |
|---|---|---|
| -NO₂ | -F | High |
| -NO₂ | -Cl | Moderate |
| -CN | -F | High |
This table provides a generalized view of reactivity trends.
Radical Reactions and the Generation of Nitrogen-Centered Intermediates
Nitroaromatic compounds can undergo radical reactions, often initiated by the reduction of the nitro group to form a nitro radical anion. uchile.cl This radical anion is a key intermediate in many biological and chemical processes. nih.gov Beyond the initial reduction, further reactions can lead to the formation of nitrogen-centered radicals.
The generation of nitrogen-centered radicals can occur through various pathways, including the homolytic cleavage of N-X bonds (where X can be another nitrogen, oxygen, or halogen) or through single-electron transfer (SET) processes. acs.orgnih.gov For instance, the photolysis of N-nitroamines and N-nitrosamines can generate nitrogen-centered radicals. acs.org
In the context of nitroaromatic compounds, reductive processes can lead to the formation of species that can fragment to produce nitrogen-centered radicals. mdpi.com For example, the bioreductive metabolism of some nitroaromatic antibiotics is thought to proceed through intermediates that release reactive nitrogen species, such as nitric oxide (NO). mdpi.com The chemistry of nitrogen-centered radicals is extensive and includes applications in C-H amination and the diamination of alkenes. acs.orgresearchgate.net These radicals can add to π-systems, with their reactivity influenced by their electrophilicity. acs.org Radical cascade reactions involving the addition of radical species to azides are a modern strategy for constructing nitrogen-containing heterocycles. rsc.orgrsc.org
Photoinduced Chemical Transformations
The photochemical behavior of nitrobiphenyl derivatives has been a subject of significant investigation. researchgate.net Upon photoexcitation, the nitro group can induce a variety of chemical reactions. researchgate.net Several p-nitrobiphenyl derivatives have demonstrated higher photoreactivity compared to their p-nitrophenyl counterparts. researchgate.net
Photoinduced reactions can proceed through different mechanisms, often involving the generation of excited states that have different electronic properties than the ground state. For example, the nitro group is highly electron-withdrawing in the excited triplet state, which can facilitate reactions such as decarboxylations and retro-Aldol type reactions. researchgate.net These reactions are believed to involve photogenerated nitrobenzyl carbanion-type intermediates. researchgate.net
Photoinduced nucleophilic aromatic substitution is another important transformation. For instance, 4-nitrodiphenyl ethers can undergo photoinduced reactions with nucleophiles like pyridine (B92270) and hydroxide. lookchem.com The efficiency of these reactions can be influenced by substituents on the aromatic rings. lookchem.com In some cases, intramolecular energy transfer can occur, where excitation energy is transferred from the photoexcited nitroaromatic ring to another part of the molecule, potentially deactivating the desired photoreaction. lookchem.com
The photocyclization of 2-nitrobiphenyl (B167123) derivatives to form carbazoles is a well-known reaction. rsc.orgacs.org This transformation can be achieved through reductive deoxygenation of the nitro group using reagents like triphenylphosphine. acs.org
Intramolecular Rearrangements and Cyclization Processes
Analogs of this compound can undergo various intramolecular rearrangements and cyclization reactions, often driven by the reactive nature of the nitro group. A notable example is the reductive cyclization of 2-nitrobiphenyls to form carbazoles, a reaction known as the Cadogan reaction. acs.orgrsc.org This reaction typically involves the deoxygenation of the nitro group, often using a phosphine (B1218219) reagent, to generate a nitrene intermediate which then cyclizes. acs.org
Another important intramolecular rearrangement is the Smiles rearrangement, which has been studied for derivatives such as 2-hydroxy-2'-nitrodiphenyl sulfones. acs.org This reaction involves the intramolecular nucleophilic aromatic substitution where a nucleophilic group in a side chain displaces a group on the aromatic ring.
In some cases, pyridine-based systems can undergo rearrangement to form substituted anilines. For instance, 1,2,6-trimethyl-3,5-diacetylpyridinium iodide reacts with aqueous alcoholic alkali to open the pyridine ring, followed by intramolecular cyclization to yield a substituted aniline. clockss.org The substitution of a benzyl (B1604629) group for a methyl group in the pyridine ring can favor rearrangement to form 2-aminobiphenyls. clockss.org
Radical cascade cyclizations are also a powerful tool for constructing cyclic structures. rsc.org For example, radical species can add to unsaturated bonds in aryl azides, leading to cyclization and the formation of nitrogen-containing heterocycles. rsc.org
Bioreductive Activation Mechanisms Relevant to Nitro Compounds
The bioreductive activation of nitroaromatic compounds is a critical process in their biological activity, including their use as prodrugs in cancer therapy and as antibiotics. scielo.brnih.govackerleylab.com This activation is typically catalyzed by a class of enzymes known as nitroreductases. ackerleylab.comoup.com
There are two main types of nitroreductases. Type I nitroreductases are oxygen-insensitive and catalyze the two-electron reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamine. oup.comoup.com This process occurs via a ping-pong bi-bi kinetic mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide (B372718) cofactor (NADH or NADPH) and then reoxidized by the nitroaromatic substrate. nih.govebi.ac.uk The hydroxylamine product can be a cytotoxic species that can damage cellular macromolecules like DNA. ebi.ac.uk
Type II nitroreductases are oxygen-sensitive and catalyze the one-electron reduction of the nitro group to a nitro anion radical. nih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress. scielo.brnih.gov In hypoxic (low oxygen) conditions, which are characteristic of solid tumors, the nitro radical anion can undergo further reduction to form cytotoxic species. nih.govmdpi.com
The bioreduction of the nitro group is essentially an "electronic switch" that dramatically alters the electronic properties of the molecule. ackerleylab.com The strongly electron-withdrawing nitro group can render other substituents on the aromatic ring inert. ackerleylab.com Upon reduction, electrons are effectively pushed back into the ring, which can activate masked cytotoxic functionalities. ackerleylab.com
The table below lists the names of the chemical compounds mentioned in the article.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Nitropyridine |
| 2-Methyl-5-nitroimidazole |
| 2,4-Dinitrophenyl fluoride |
| 4-Nitrodiphenyl ether |
| 2-Hydroxy-2'-nitrodiphenyl sulfone |
| 1,2,6-Trimethyl-3,5-diacetylpyridinium iodide |
| 2-Aminobiphenyl |
| Carbazole (B46965) |
| 4-Cyano-4'-nitrodiphenyl |
| Nitro-CBI-DEI |
| CB1954 |
| Metronidazole (B1676534) |
| Nitrofurazone |
| Nitrofurantoin (B1679001) |
| Menadione |
| Trinitrotoluene |
| p-Nitrobenzoic acid |
| p-Aminobenzoic acid |
| p-Hydroxylaminobenzoic acid |
| Nifurtimox |
| Benznidazole |
| 4-Hydroxy-4'-nitrobiphenyl |
| PA-824 |
| Stattic |
| Tri-1 |
| 1-Chloro-2,4-dinitrobenzene |
| Nitrofuran NSC697923 |
| Nitrobenzene (B124822) BTB06584 |
| Tetryl |
| 2-Nitrobiphenyl |
| 5-Nitrosalicylic acid ethyl ester |
| Aniline |
| Mesalazine |
| 4-Bromo-2-nitrobiphenyl |
| 2-(4-Cyanophenoxy)-1-(4-nitrophenoxy)ethane |
| 4-Nitroanisole |
| 4-Nitrophenol |
| 4'-Methoxy-4-nitrodiphenyl ether |
| 4-N,N-Dimethylamino-4'-nitrobiphenyl |
| N,N-Dimethylaniline |
| Nitrobenzene |
| 4'-Chloro-2-nitrobiphenyl |
| 2-Nitrochlorobenzene |
| 4-Chlorophenylboronic acid |
| Triphenylphosphine |
| 4'-Fluoro-2-nitrobiphenyl |
| 4'-Methyl-2-nitrobiphenyl |
| 4'-Methoxy-2-nitrobiphenyl |
| 4'-Bromo-2-nitrobiphenyl |
| 3'-Fluoro-2-nitrobiphenyl |
| 3'-Chloro-2-nitrobiphenyl |
| 3'-Bromo-2-nitrobiphenyl |
| 3'-Methyl-2-nitrobiphenyl |
| 3'-Methoxy-2-nitrobiphenyl |
| 4'-Phenyl-2-nitrobiphenyl |
| 4'-Trifluoromethyl-2-nitrobiphenyl |
| 4'-Fluoro-4-nitrobiphenyl |
| 4'-Chloro-4-nitrobiphenyl |
| 4'-Bromo-4-nitrobiphenyl |
| 4'-Methyl-4-nitrobiphenyl |
| 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide |
| N-Methylindole |
| Pyrrole (B145914) |
| N-Methylpyrrole |
| Benzene (B151609) |
| Indole |
| 2-(2'-Hydroxyphenyl)benzyl alcohol |
| 6H-Dibenzo[b,d]pyran |
| Misonidazole |
| Etanidazole |
| Nimorazole |
| PR-104 |
| TH-302 |
Iv. Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. specac.com The IR spectrum of 4-Cyano-2'-nitrodiphenyl is dominated by absorptions corresponding to its key functional groups: the cyano group and the nitro group.
Cyano (-C≡N) Stretch: The nitrile functional group gives rise to a very characteristic, sharp, and strong absorption band resulting from the C≡N triple bond stretch. spectroscopyonline.com For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com
Nitro (-NO₂) Stretches: The nitro group has two distinct stretching vibrations. The asymmetric stretch (νas) is typically very strong and appears in the 1550–1500 cm⁻¹ region. The symmetric stretch (νs) is of medium to strong intensity and is found in the 1350–1300 cm⁻¹ range.
Aromatic Ring Vibrations: The spectrum also contains bands related to the aromatic rings. C-H stretching vibrations for sp² hybridized carbons are expected above 3000 cm⁻¹. athabascau.ca C=C stretching vibrations within the aromatic rings typically appear as a series of peaks in the 1600–1450 cm⁻¹ region. athabascau.ca
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Cyano (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1350 - 1300 | Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.
For this compound, Raman spectroscopy is particularly effective for observing the vibrations of symmetric, non-polar bonds.
Cyano (-C≡N) Stretch: The C≡N triple bond stretch is highly polarizable and therefore gives a strong and easily identifiable signal in the Raman spectrum, typically in the 2240–2220 cm⁻¹ region. researchgate.net Its distinctiveness makes it a useful probe in complex environments.
Nitro (-NO₂) Stretch: The symmetric stretch of the nitro group is usually strong in the Raman spectrum, appearing around 1350 cm⁻¹.
Aromatic Ring Vibrations: The "ring breathing" modes of the phenyl rings, which involve a symmetric expansion and contraction of the rings, often produce strong Raman signals. The exact positions of these bands can be sensitive to the substitution pattern. Data from the related compound 2-nitrobiphenyl (B167123) shows Raman signals available. guidechem.com
Infrared (IR) Spectroscopy: Analysis of Characteristic Functional Group Stretches
Electronic Spectroscopy
Electronic spectroscopy, which includes Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is instrumental in probing the electronic structure and excited-state dynamics of this compound.
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, these absorptions typically result from transitions of n or π electrons to the π* excited state and occur in the 200–700 nm range. tanta.edu.egupi.edu The types of electronic transitions possible include σ → σ, n → σ, π → π, and n → π. upi.edu The presence of chromophores, which are functional groups containing valence electrons with low excitation energy, is key to these absorptions. tanta.edu.eg
In molecules with conjugated π systems, such as this compound, π → π* transitions are common. libretexts.org The cyano (-C≡N) group can exhibit an n → π* transition, though it is often weak. upi.edu The nitro group, another strong chromophore, also contributes significantly to the electronic absorption spectrum. The absorption spectrum of a molecule can be influenced by structural modifications that alter the electron-donating or accepting ability of its substituents, leading to shifts in the absorption bands. researchgate.net For instance, the presence of a strong electron-donating group can cause a red shift (bathochromic shift) in the absorption spectrum. researchgate.net
Table 1: Common Electronic Transitions in Organic Molecules
| Transition Type | Description | Typical Wavelength Range (nm) |
|---|---|---|
| σ → σ* | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. | < 200 |
| n → σ* | Excitation of a non-bonding electron to a σ* antibonding orbital. | 160-250 |
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200-500 |
| n → π* | Excitation of a non-bonding electron to a π* antibonding orbital. | 250-400 |
This table provides a generalized overview of electronic transitions and their typical wavelength ranges.
Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited electronic state to the ground state. The phenomenon of solvatochromism, where the absorption or emission spectrum of a substance changes with the polarity of the solvent, is a key area of investigation. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org
Positive solvatochromism (a red shift in emission with increasing solvent polarity) occurs when the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. wikipedia.orgmdpi.com Conversely, negative solvatochromism (a blue shift) occurs when the ground state is more stabilized. wikipedia.org Push-pull dyes, which have intramolecular charge transfer characteristics, are particularly sensitive to their environment. mdpi.com
In a related study, a nitro-substituted compound exhibited strong solvatochromism with a significant red shift of 84 nm, while a cyano-analogue showed a much smaller shift of 18 nm. acs.org The nitro compound was also highly emissive in apolar solvents. acs.org The fluorescence intensity and quantum yield of such molecules can be highly dependent on the solvent environment. acs.orgresearchgate.net For some molecules, fluorescence intensity increases as temperature decreases due to reduced non-radiative decay processes. researchgate.net
Table 2: Solvatochromic Shift Examples
| Compound Type | Solvent Polarity Change | Observed Shift |
|---|---|---|
| Nitro-substituted compound | Increasing | 84 nm red shift |
| Cyano-substituted analogue | Increasing | 18 nm red shift |
This table illustrates the differing solvatochromic responses of nitro and cyano substituted compounds as reported in a comparative study. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, forming a molecular ion (M+). chemguide.co.uk This molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals. chemguide.co.ukmsu.edu Only the charged fragments are detected. chemguide.co.uk
The fragmentation pattern is a unique fingerprint of a molecule and provides valuable clues about its structure. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk In the case of this compound, fragmentation would likely involve cleavage of the bond between the two aromatic rings and fragmentation of the nitro and cyano substituents. For instance, the loss of the nitro group (NO₂) or the cyano group (CN) would lead to characteristic fragment ions. The analysis of these fragmentation pathways helps in confirming the structure of the parent molecule. unito.it Advanced techniques like tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation by isolating and further fragmenting specific ions. unito.it
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study species with unpaired electrons, such as free radicals and certain transition metal ions. byjus.combruker.comnumberanalytics.com It is based on the principle that unpaired electrons have a magnetic moment due to their spin. When placed in a strong magnetic field, the energy levels of these electron spins split. The absorption of microwave radiation can induce transitions between these spin states, and the resulting spectrum provides information about the electronic structure and environment of the unpaired electron. byjus.comnumberanalytics.com
ESR is the only method that directly detects unpaired electrons and is highly sensitive. bruker.com It can be used to identify the structure of organic and inorganic free radicals, even at very low concentrations. byjus.com If this compound were to form a radical species, for example, through reduction of the nitro group to a nitro anion radical, ESR spectroscopy would be the definitive technique for its characterization. nih.gov The resulting ESR spectrum would provide details on the g-value and hyperfine coupling constants, which can reveal the distribution of the unpaired electron density within the molecule and its interactions with nearby magnetic nuclei. mdpi.com
V. Theoretical and Computational Studies of 4 Cyano 2 Nitrodiphenyl
Quantum Chemical Methodologies
Quantum chemical methodologies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular characteristics. For molecules like 4-Cyano-2'-nitrodiphenyl, which feature conjugated π-systems and strong electron-withdrawing groups, these methods are particularly insightful.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. arxiv.org The methodology is centered on the principle that the total energy of a system is a functional of its electron density. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to perform calculations. materialsciencejournal.org
For this compound, a key structural parameter determined by DFT is the dihedral angle between the two phenyl rings. This angle is crucial as it dictates the extent of π-conjugation across the molecule. Due to steric hindrance between the ortho-nitro group and the hydrogen atom on the adjacent ring, the molecule is expected to adopt a non-planar (twisted) conformation. researchgate.net In a study of a structurally similar compound, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, the dihedral angle between the phenyl rings was found to be 83.51°. researchgate.net This significant twist is also anticipated for this compound, which would influence its electronic properties. DFT calculations also provide optimized bond lengths and angles, offering a complete three-dimensional picture of the molecule's lowest energy state.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. respectprogram.orgrsc.org It is widely employed to calculate vertical excitation energies, which correspond to the absorption of light, allowing for the prediction of UV-Visible absorption spectra. arxiv.orgmaterialsciencejournal.org
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The presence of the electron-donating cyano group (relative to the phenyl ring) and the strongly electron-withdrawing nitro group creates a "push-pull" system. This structure suggests that the lowest energy electronic transitions will have significant intramolecular charge transfer (ICT) character, where electron density moves from the cyanophenyl moiety to the nitrophenyl moiety upon excitation. researchgate.net TD-DFT calculations would provide the excitation energies (λmax), oscillator strengths (a measure of transition probability), and the specific molecular orbitals involved in these transitions. rsc.org
| Parameter | Description | Predicted Information for this compound |
| Excitation Energy (eV) | The energy difference between the ground state and an excited state. | Provides the position of absorption peaks. |
| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. | Allows direct comparison with experimental UV-Vis spectra. |
| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | Indicates the intensity of absorption bands. A higher value means a more intense peak. |
| Transition Character | The nature of the electron redistribution upon excitation. | Expected to be primarily π → π* with strong Intramolecular Charge Transfer (ICT) character. |
This table illustrates the type of data obtained from TD-DFT calculations. Specific values require dedicated computational studies on the molecule.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. wuxibiology.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and the energy required for its lowest electronic excitation. wuxibiology.comresearchgate.net
In this compound, the spatial distribution of these orbitals is expected to be distinct:
HOMO: Likely localized primarily on the cyanophenyl ring, which is the more electron-rich portion of the molecule.
LUMO: Expected to be concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group.
This separation of HOMO and LUMO on different parts of the molecule is a hallmark of push-pull systems and is directly related to the intramolecular charge transfer observed in TD-DFT. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum. wuxibiology.com
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative framework for predicting the chemical reactivity of a molecule. researchgate.net These descriptors are calculated using the following relationships based on Koopmans' theorem:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |
| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. It is half the HOMO-LUMO gap. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These descriptors, calculated from DFT-derived orbital energies, help in systematically comparing the reactivity of this compound with other compounds.
Molecular Orbital Analysis (HOMO, LUMO) and Energy Gap Calculations
Molecular Dynamics Simulations and Force Field Development
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. A critical component for accurate MD simulations is the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. researchgate.net
For a novel molecule like this compound, a specific force field may not be available. In such cases, a new force field would be developed or an existing general force field, such as GAFF (General Amber Force Field), would be re-parameterized. researchgate.net This process involves fitting the force field parameters (e.g., for bond stretching, angle bending, and torsional rotations) to reproduce high-quality quantum chemical data (like the DFT-optimized geometry and rotational energy profiles) and experimental data where available. researchgate.net
In Silico Modeling of Molecular Interactions and Conformational Dynamics
Using a validated force field, MD simulations can model the conformational dynamics of this compound in various environments (e.g., in a vacuum, in solution, or in a condensed phase). A key dynamic process to study would be the torsional rotation around the C-C single bond connecting the two phenyl rings. This simulation would reveal the energy barrier to rotation and the distribution of dihedral angles at a given temperature.
Furthermore, these in silico models can predict how this compound interacts with other molecules. For instance, simulations could model its interaction with solvent molecules to understand solvation effects or its aggregation behavior in the solid state to predict crystal packing. rsc.org These simulations provide a dynamic picture that complements the static view from DFT, offering insights into how the molecule's shape and interactions fluctuate over time. nih.gov
Computational Prediction of Spectroscopic Signatures
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic signatures of molecules. materialsciencejournal.orgrsc.org These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of a molecule, allowing for the simulation of its Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. rsc.orgacs.org Such predictions are crucial for complementing experimental data, aiding in spectral assignment, and understanding the fundamental properties of the compound. For this compound, computational studies can elucidate the influence of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups on its spectroscopic characteristics.
Vibrational Spectra (FT-IR & Raman)
Theoretical vibrational analysis using DFT calculations can predict the frequencies and intensities of IR and Raman active modes. orientjchem.org By optimizing the molecular geometry of this compound, the vibrational frequencies corresponding to its normal modes of vibration can be computed. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. materialsciencejournal.org
The predicted spectra would feature characteristic peaks corresponding to the key functional groups. The strong stretching vibration of the nitrile group (νC≡N) is expected in the 2240-2210 cm⁻¹ region. The nitro group would exhibit symmetric and asymmetric stretching vibrations (νNO₂) typically found around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while various C-C stretching and bending vibrations of the biphenyl (B1667301) core would appear in the fingerprint region (below 1600 cm⁻¹).
Table 1: Illustrative Predicted Vibrational Frequencies for this compound Note: This table is a hypothetical representation of data that would be generated from DFT calculations. Specific values are illustrative.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100 | Aromatic C-H Stretch |
| ~2230 | C≡N Stretch |
| ~1600 | Aromatic C=C Stretch |
| ~1530 | Asymmetric NO₂ Stretch |
| ~1350 | Symmetric NO₂ Stretch |
| ~850 | C-H Out-of-plane Bend |
| ~780 | C-N-O Bending |
Electronic Absorption Spectra (UV-Vis)
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and corresponding oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum. researchgate.net The calculations can predict the maximum absorption wavelengths (λmax) and provide details on the nature of the electronic transitions, such as π→π* or n→π* transitions, and the molecular orbitals involved (e.g., HOMO to LUMO transitions). uni-muenchen.de
For this compound, the predicted UV-Vis spectrum would likely show intense absorptions in the UV region. These are typically assigned to π→π* transitions within the aromatic rings. The presence of the nitro and cyano groups, which are strong electron acceptors, can lead to intramolecular charge-transfer (ICT) bands, potentially extending the absorption into the near-visible range. researchgate.netscience.gov The solvent environment can also be modeled to predict solvatochromic shifts. uni-muenchen.de
Table 2: Illustrative Predicted Electronic Transitions for this compound Note: This table is a hypothetical representation of data that would be generated from TD-DFT calculations. Specific values are illustrative.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| ~290 | 0.55 | HOMO → LUMO | π→π* / ICT |
| ~255 | 0.48 | HOMO-1 → LUMO | π→π |
| ~220 | 0.30 | HOMO → LUMO+1 | π→π |
Nuclear Magnetic Resonance (NMR) Spectra
Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is widely used for this purpose. materialsciencejournal.org Calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the two different phenyl rings. The protons on the nitro-substituted ring, particularly the proton ortho to the nitro group, would be significantly deshielded and appear at a higher chemical shift (downfield). Similarly, the protons on the cyano-substituted ring would also be downfield due to the anisotropic effect of the nitrile group. The predicted ¹³C NMR spectrum would show characteristic signals for the carbon atoms attached to the cyano and nitro groups, as well as the other aromatic carbons.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: This table is a hypothetical representation of data that would be generated from GIAO-DFT calculations. Specific values are illustrative.
| ¹H NMR | ¹³C NMR |
| Predicted Shift (ppm) | Assignment |
| 8.0 - 8.2 | Protons on nitro-substituted ring |
| 7.7 - 7.9 | Protons on cyano-substituted ring |
Vi. Academic and Research Applications of 4 Cyano 2 Nitrodiphenyl and Its Analogs
Role as a Precursor and Building Block in Organic Synthesis
4-Cyano-2'-nitrodiphenyl is a versatile biphenyl (B1667301) derivative that serves as a valuable starting material and intermediate in the field of organic chemistry. Its distinct functional groups—a cyano (-CN) group on one phenyl ring and a nitro (-NO₂) group on the other—provide reactive sites for a wide range of chemical transformations.
Synthesis of Complex Organic Molecules
The bifunctional nature of this compound makes it an ideal precursor for constructing more complex molecular architectures, particularly heterocyclic systems. A notable application is in the synthesis of phenanthridine (B189435) derivatives. nih.govrsc.org Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds that form the core of various biologically active molecules and materials. The synthesis can proceed through a radical cyclization where the nitro group is reduced to an amino group, which then participates in a ring-closure reaction involving the cyano group on the adjacent phenyl ring. rsc.org This transformation highlights the utility of the compound's specific substitution pattern in facilitating the assembly of intricate molecular frameworks. The synthesis of phenanthridines often relies on radical-based methods, which benefit from readily available starting materials like substituted biphenyls. nih.gov
Intermediate in the Preparation of Pharmaceutical Compounds
The nitrobiphenyl scaffold is a recognized structural motif in various biologically active compounds. Consequently, this compound and its analogs are significant intermediates in the synthesis of agrochemicals and pharmaceuticals. For instance, the related compound 4-chloro-2-nitrobiphenyl is a crucial intermediate in the industrial synthesis of boscalid, a widely used fungicide. google.com The synthesis involves a Suzuki coupling reaction to create the nitrobiphenyl core, which is later converted to the final active ingredient. google.com The presence of the nitro group is often strategic, as it can be readily converted into an amino group, a common functional group in many pharmaceutical agents, or it can be a part of the final pharmacophore itself. The general class of nitrobiphenyls are useful precursors for biphenylamines, which in turn are intermediates for fungicidal agents. google.com
Applications in Catalysis and Ligand Design
The synthesis of this compound and its analogs is intrinsically linked to advances in catalysis. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard methods for constructing the biphenyl backbone. google.comresearchgate.net These reactions require sophisticated catalyst systems, often involving a palladium or nickel center and specialized phosphine-based or other ligands to achieve high yield and selectivity. google.comlookchem.com
Furthermore, the functional groups on the biphenyl scaffold can be exploited in subsequent catalytic processes or in the design of novel ligands. While not typically used as a ligand itself, the cyano and nitro groups can be chemically modified to create derivatives that can coordinate with metal centers. The development of catalysts with tailored diphosphine ligands containing pendant amines demonstrates the importance of incorporating specific functional groups into the ligand sphere to influence catalytic activity, a principle that can be applied to derivatives of this compound. osti.gov The design of chiral-at-metal catalysts, where chirality originates from the metal center coordinated to achiral ligands, represents an emerging area where simple, functionalized organic molecules can play a role in creating novel catalytic environments. rsc.org
Contributions to Medicinal and Biological Chemistry Research
The structural features of this compound, particularly the nitroaromatic moiety, are of significant interest in medicinal chemistry research due to their potential biological activities.
Investigation of Antimicrobial Properties and Mechanisms
Nitroaromatic compounds are a well-established class of antimicrobial agents. The nitro group is a key pharmacophore in several clinically used drugs, and its presence in a molecule is often associated with antibacterial or antifungal properties. beilstein-journals.org Research into analogs has shown that compounds containing nitro groups can exhibit significant antimicrobial activity against a range of pathogens. mdpi.com For example, studies on nitrofurantoin (B1679001) analogs and other pyrazole (B372694) derivatives have demonstrated that the nitro-substituted compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govekb.eg The antimicrobial efficacy of these compounds suggests that derivatives of this compound could serve as a scaffold for developing new antimicrobial agents.
| Compound Class/Analog | Target Organisms | Key Findings | Reference(s) |
| Quinoxaline Analogs | S. aureus, B. subtilis, MRSA, E. coli | Certain C-2 amine-substituted quinoxalines displayed good to moderate antibacterial activity, with one compound identified as a potent broad-spectrum agent. | nih.gov |
| Nicotinic Acid Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Derivatives with nitro and dimethoxy substituents were the most active, with some showing antimicrobial activity comparable to standard drugs. | mdpi.com |
| Nitrofurantoin Analogs | Gram-positive and Gram-negative bacteria | Synthesized furan (B31954) and pyrazole scaffold analogs were evaluated for antibacterial properties. | ekb.eg |
| Metronidazole (B1676534) Analogs | Fungi and Bacteria | 1H-1,2,3-triazole derivatives of metronidazole showed potent inhibition of fungal growth and higher bacterial growth inhibition compared to the parent compound. | beilstein-journals.org |
This table is generated based on data from studies on analogs and related compound classes to illustrate the antimicrobial potential of the nitroaromatic scaffold.
The primary mechanism by which many nitroaromatic compounds exert their antimicrobial effect is through intracellular electron transfer reactions. d-nb.info In the anaerobic or microaerophilic environment of many pathogenic microbes, the nitro group can undergo enzymatic reduction. This process involves the transfer of electrons from cellular components, such as NADH, to the nitro compound. nih.gov
This reduction creates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, and ultimately the amine. These reactive intermediates can induce significant cellular damage by causing oxidative stress, damaging DNA, and inhibiting essential enzymes, leading to cell death. Electron transport is a fundamental process in cellular respiration and photosynthesis, where electrons are passed along a chain of protein complexes. d-nb.infonih.gov The introduction of a nitroaromatic compound can disrupt these vital electron transport chains by acting as an alternative electron acceptor. This disruption of fundamental bioenergetic processes is a key aspect of the compound's mechanism of toxicity against microbial cells.
DNA Interaction Studies
While direct studies on the interaction of this compound with DNA are not extensively documented, the structural motifs present in the molecule are common in compounds known to bind DNA. Aromatic, planar structures like the biphenyl core are capable of intercalating between the base pairs of the DNA double helix. This mode of binding involves the insertion of the planar molecule, leading to a distortion of the DNA structure, which can interfere with processes like replication and transcription.
Furthermore, metal complexes incorporating ligands with similar structural features have been shown to interact with DNA through both intercalative and electrostatic binding modes. For instance, complexes of copper and nickel with Schiff base ligands derived from pyridine (B92270) have demonstrated the ability to bind to Calf Thymus DNA (CT-DNA) via intercalation. biorxiv.org The binding affinity of such molecules is often studied using techniques like UV-Visible spectroscopy, viscosity measurements, and cyclic voltammetry. biorxiv.orgnih.gov The presence of nitro and cyano groups in a ligand can influence the electronic properties and planarity of the complex, potentially enhancing its interaction with DNA. The study of how molecules like this compound and its derivatives interact with DNA is crucial for understanding their mechanisms of cytotoxicity and for the rational design of new therapeutic agents. dtic.mil
Enzymatic Inhibition Studies (e.g., Monoamine Oxidases, RNA Polymerases)
Analogs of this compound have been investigated as inhibitors of various enzymes, a role often mediated by their specific structural features. wikipedia.org The cyano and nitro functionalities can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, leading to inhibition. wikipedia.org
A notable area of research is the inhibition of viral enzymes. For example, nucleotide analogs featuring a 4'-cyano modification have been developed and studied for their inhibitory action against RNA-dependent RNA polymerases (RdRps) from a range of respiratory viruses. biorxiv.orgnih.gov The active triphosphate form of a 4'-cyano modified C-adenosine analog, GS-646939, demonstrated highly efficient incorporation by the RdRps of human rhinovirus and enterovirus, acting as a chain terminator of the nascent RNA strand. nih.gov This suggests that the 4'-cyano modification can critically interfere with the polymerase's translocation process along the RNA template. biorxiv.orgnih.gov
In the context of cancer research, analogs such as 4-aryl-5-cyano-2-aminopyrimidines have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2) kinase. The cyano-aryl moiety is a key structural component for achieving this inhibitory activity, which is crucial for blocking angiogenesis, the process of new blood vessel formation that tumors require to grow.
Design and Evaluation of Bioreductive Prodrugs, Particularly for Tumor Hypoxia
The presence of a nitroaromatic system in this compound makes it an exemplary candidate for the design of bioreductive prodrugs targeting tumor hypoxia. nih.govnih.gov Solid tumors often contain regions with low oxygen levels (hypoxia), a condition that makes them resistant to conventional radiation and chemotherapy. encyclopedia.pubresearchgate.net Hypoxia-activated prodrugs (HAPs) are designed to be relatively non-toxic in normal, oxygenated tissues but are selectively activated to a potent cytotoxic form within the reductive environment of hypoxic tumor cells. nih.govdovepress.com
The activation mechanism relies on the enzymatic one-electron reduction of the nitro group by various intracellular reductases (e.g., NADPH:cytochrome P450 reductase). nih.govencyclopedia.pub
In normoxic (oxygenated) tissues , the resulting nitro radical anion is rapidly re-oxidized back to the original nitro compound by molecular oxygen, completing a futile cycle and preventing the formation of the toxic agent.
In hypoxic tissues , the lack of oxygen allows the nitro radical anion to undergo further reduction to form nitroso, hydroxylamine (B1172632), and finally amine species. nih.govencyclopedia.pub These reduced metabolites, particularly the hydroxylamine, are often highly reactive and can induce cell death by cross-linking DNA or other mechanisms. dovepress.com
This strategy has been widely explored with various nitroaromatic "triggers," including 4-nitrobenzyl and other nitrophenyl groups, which are used to mask the activity of a cytotoxic effector molecule until they reach the target hypoxic zone. nih.govencyclopedia.pub The modular design of these prodrugs allows for the attachment of different cytotoxins, which are released upon reductive fragmentation. encyclopedia.pub
Research into Antithrombotic Activities of Related Derivatives
Significant research has been conducted on derivatives where the 4-cyanophenyl and nitrophenyl moieties are linked to a sugar scaffold through a sulfur atom, forming thioglycosides. These analogs have shown promising oral antithrombotic activity. nih.govplu.mxnih.gov Studies involving the glycosylation of 4-cyanobenzenethiol and 4-nitrobenzenethiol with various thio-sugar donors have yielded a range of 1,5-dithioglycosides. nih.govlookchem.com
These compounds have been tested in rat models and have demonstrated significant antithrombotic effects when administered orally. nih.govplu.mx The biological activity is influenced by the stereochemistry of the sugar ring and the nature of the substituents. For instance, derivatives of D-ribose, 2-deoxy-D-erythro-pentose, and 2,3-dideoxy-D-glycero-pentose have all been synthesized and evaluated. nih.gov Similarly, 2-azido-2-deoxy-1,5-dithio-D-arabinopyranosides and their D-lyxo counterparts, prepared from 4-cyanobenzenethiol, also possess notable oral antithrombotic activity. nih.gov This line of research highlights how the core cyano- and nitro-phenyl structures can be incorporated into larger molecules to achieve specific therapeutic effects. researchgate.net
| Compound Class | Aglycone | Sugar Moiety | Observed Activity | Reference |
|---|---|---|---|---|
| 1,5-Dithio-pentopyranosides | 4-Cyanophenyl | β-D-ribo | Significant oral antithrombotic activity in rats | nih.gov |
| 1,5-Dithio-pentopyranosides | 4-Nitrophenyl | β-D-ribo | Significant oral antithrombotic activity in rats | nih.gov |
| 2,3-Dideoxy-1,5-dithio-pentopyranosides | 4-Cyanophenyl | β-D-glycero | Significant oral antithrombotic activity in rats | nih.gov |
| 2-Azido-2-deoxy-1,5-dithio-pyranosides | 4-Cyanophenyl | β-D-arabino | Significant oral antithrombotic activity | nih.gov |
| 1,5-Dithio-xylopyranoside Derivatives | 4-Cyanophenyl | β-D-xylo | Significant antithrombotic activity in rats | plu.mx |
In Vitro Cytotoxicity Assessments and Structure-Activity Relationship (SAR) Derivations
The evaluation of in vitro cytotoxicity is a fundamental step in drug discovery, providing data on a compound's potential as a therapeutic agent, often against cancer cell lines. For compounds related to this compound, cytotoxicity is closely linked to their structural features, and Structure-Activity Relationship (SAR) studies aim to decipher these connections.
SAR studies on related nitroaromatic compounds have shown that the position and nature of substituents on the aromatic rings are critical for biological activity. For example, research on cyano-substituted nitroanilines, which are structurally similar to subunits of this compound, has demonstrated that the presence and position of the cyano group can dramatically increase the mutagenic (and by extension, cytotoxic) potential compared to unsubstituted nitroanilines. nih.govresearchgate.net The cytotoxic effect is often mediated by the metabolic activation of the nitro group, a process that can be enhanced by the electronic influence of the cyano group.
Exploration of Toxicological Mechanisms (e.g., Mutagenicity, Genotoxicity)
The toxicological profile of nitroaromatic compounds is an area of intense research, as many are known to be mutagenic and potentially carcinogenic. innovareacademics.in The primary method for assessing mutagenicity is the Ames test, which uses bacteria to detect chemically induced mutations. nih.govwikipedia.org
Structurally related compounds, specifically 2-cyano-4-nitroaniline (CNNA) and 2,6-dicyano-4-nitroaniline (DCNNA), have been identified as extraordinarily potent frameshift mutagens in the Ames test. nih.gov Their mutagenic activity is significantly higher than that of similar dihalo- or dinitro-anilines. nih.gov The mechanism of their genotoxicity involves metabolic activation through two key enzymatic steps:
Nitroreduction : The nitro group is reduced by bacterial nitroreductase enzymes to form a reactive N-hydroxyarylamine intermediate. nih.gov
Acetylation : This intermediate is further activated by acetyl-CoA:arylamine N-acetyltransferase, which converts it into a highly electrophilic nitrenium ion that can form covalent adducts with DNA. researchgate.netnih.gov
Studies investigating a series of CNNA isomers have confirmed that the cyano group has a profound potentiating effect on the mutagenicity of nitroanilines, a phenomenon termed the "cyano effect". nih.gov This enhancement is thought to be related to the electronic properties of the cyano group influencing the stability of the reactive intermediates and the structure of the resulting DNA adducts. nih.govresearchgate.net
| Compound | Mutagenic Potency (revertants/nmol) | Key Finding | Reference |
|---|---|---|---|
| 2-Cyano-4-nitroaniline (CNNA) | Extraordinarily potent | Requires nitroreductase and N-acetyltransferase for activation. | nih.gov |
| 2,6-Dicyano-4-nitroaniline (DCNNA) | Extraordinarily potent | Activity is greater than many dihalonitroanilines. | nih.gov |
| 2-Amino-4-nitrobenzonitrile | Much more potent than 3-nitroaniline | Demonstrates the potentiating "cyano effect" on mutagenicity. | nih.gov |
| 2,4-Dinitrobenzonitrile | Highly mutagenic | Shows that the cyano group potentiates dinitro compounds as well. | nih.gov |
Advances in Materials Science and Functional Materials Development
The combination of a rigid biphenyl core with strong dipole-inducing cyano and nitro groups makes this compound and its isomers promising candidates for applications in materials science, particularly in the field of functional organic materials. cymitquimica.com
Liquid Crystals: Cyanobiphenyls are a famous class of compounds in the history of liquid crystal displays (LCDs). The discovery of 4-pentyl-4'-cyanobiphenyl (5CB) revolutionized the field by providing a stable, room-temperature nematic liquid crystal. whiterose.ac.ukwikipedia.org The elongated molecular shape and strong dipole moment from the cyano group are essential for creating the nematic phase and for the positive dielectric anisotropy required for twisted nematic displays. whiterose.ac.uk While nitro-substituted biphenyls have also been studied, they often exhibit lower clearing points and narrower mesophase ranges compared to their cyano counterparts. whiterose.ac.uk However, the combination of both groups, as in this compound, could lead to materials with unique phase behaviors and dielectric properties. acs.orgresearchgate.net
Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are sought for second-order NLO applications, such as frequency conversion of laser light. dtic.mil The ideal molecular structure for this involves an electron-donating group and an electron-accepting group connected by a π-conjugated system. While this compound has two electron-withdrawing groups, related structures like 4-amino-4'-nitrobiphenyl (B75573) are well-known NLO chromophores. researchgate.net The introduction of cyano and nitro groups into biphenyl systems is a key strategy for designing new chromophores for NLO materials, including those used in poled polymer films. deepdyve.com The electronic properties of this compound make it a potentially useful building block or intermediate in the synthesis of more complex NLO-active molecules. cymitquimica.comgoogleapis.com
Role in Crystal Engineering and Coordination Chemistry
Crystal engineering focuses on the rational design of functional molecular solids by understanding and controlling intermolecular interactions. ias.ac.inusherbrooke.ca In this context, nitrobiphenyl derivatives, including those with cyano groups, are instrumental. The directional nature of interactions involving the nitro and cyano groups, such as hydrogen bonds and π-π stacking, allows for the construction of predictable supramolecular architectures. ias.ac.inusherbrooke.ca
In coordination chemistry, ligands dictate the structure and properties of the resulting metal complexes. atlanticoer-relatlantique.calibretexts.org While this compound itself is not a classic ligand, its derivatives can be designed to coordinate with metal ions. The cyano group can act as a donor to a metal center, a fundamental Lewis acid-base interaction. atlanticoer-relatlantique.ca The field involves the study of coordination spheres, coordination numbers, and the resulting geometry of complexes, such as octahedral or square-planar. atlanticoer-relatlantique.cauni-siegen.de The principles of coordination chemistry allow for the assembly of complex, multi-component materials where metal ions are linked by organic molecules, leading to the formation of functional metal-organic frameworks (MOFs). usherbrooke.ca
Table 1: Key Intermolecular Interactions in Nitrobiphenyl Crystal Engineering
| Interaction Type | Participating Groups | Resulting Structure/Effect | Reference |
|---|---|---|---|
| Hydrogen Bond | C–H···N≡C | Formation of linear molecular chains | ias.ac.in |
| Hydrogen Bond | N—H···N | Linking of molecules in the crystal lattice | researchgate.net |
| Hydrogen Bond | C—H···O (from Nitro) | Linking of molecules in the crystal lattice | researchgate.net |
Development of Liquid Crystalline Materials
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, making them crucial for display technologies. scirp.org The rod-like (calamitic) shape of many biphenyl derivatives is conducive to forming liquid crystalline phases. scirp.org Biphenyl compounds containing cyano and nitro terminal groups have been extensively studied for their mesogenic behavior. cymitquimica.comresearchgate.net
The compound 4-Cyano-4'-nitrodiphenyl is noted for its potential application in the development of liquid crystals. cymitquimica.com Its analogs, particularly the 4′-n-alkoxy-3′-nitrobiphenyl-4-carboxylic acids (ANBC-n), exhibit complex and fascinating liquid crystalline behavior. tandfonline.com Depending on the length of the alkoxy chain (n), these compounds can form various mesophases, including smectic C (SmC) and different types of cubic (Cub) phases. tandfonline.comkek.jpacs.org For instance, ANBC-22 shows a phase sequence of Smectic C → Im3m-Cub → Ia3d-Cub → Isotropic Liquid upon heating. kek.jp Longer chain analogs like ANBC-26 can even exhibit two distinct cubic phases. acs.org
The introduction of different functional groups significantly impacts the mesogenic properties. A study comparing simple alkoxy nitrobiphenyls with their fluorine-tailed counterparts found that fluorination suppressed the smectic phase observed in compounds with longer alkoxy chains. researchgate.net These fluorinated analogs with longer chains (C7-C10) displayed a monotropic nematic phase, making them useful for creating binary mixtures. researchgate.net The interplay between molecular structure, such as the presence and position of nitro and cyano groups, and the resulting intermolecular forces dictates the type and stability of the liquid crystal phases formed. researchgate.net
Table 2: Liquid Crystalline Phases of ANBC-n Analogs
| Compound | Alkoxy Chain Length (n) | Observed Mesophases | Reference |
|---|---|---|---|
| ANBC-15 to ANBC-18 | 15-18 | Ia3d Cubic | tandfonline.com |
| ANBC-19 to ANBC-21 | 19-21 | Im3m Cubic | tandfonline.com |
| ANBC-22 | 22 | Smectic C, Im3m Cubic, Ia3d Cubic | tandfonline.comkek.jp |
Applications in Nanomaterial and Nanotechnology Research
The distinct electronic and chemical properties of nitrobiphenyl compounds make them suitable for integration into nanomaterials and nanotechnology platforms. Research has demonstrated the use of materials derived from nitrobiphenyl analogs in creating advanced functional membranes. For example, p-nitrobiphenyl phosphonic acid (NBPS) has been used to produce carbon nanostructure membranes (CNMs) that enable highly selective and energy-efficient water separation. researchgate.net This highlights a direct application in nanotechnology for addressing critical environmental needs. researchgate.net
Furthermore, composite nanomaterials incorporating nitrobiphenyl-related structures have shown promise in sensing and catalysis. Metal-organic frameworks (MOFs) have been combined with polymers to create composites capable of detecting nitrobiphenyls and photocatalytically degrading pollutants like methylene (B1212753) blue. mdpi.com The synthesis of nanocomposites such as silver bromide nanoparticles within a MOF structure (AgBr@MOFs) has also been explored for its photocatalytic activity in dye degradation, a key area of environmental nanotechnology. mdpi.com These examples show that nitrobiphenyl units can be either the target for detection by a nanosensor or a component in the synthesis of the nanomaterial itself.
Contributions to Optoelectronic Materials
Optoelectronic materials, which interact with light and electricity, are fundamental to technologies like organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. Biphenyl derivatives with electron-donating and electron-accepting groups, such as amino and nitro groups, are classic "push-pull" systems that often exhibit significant optoelectronic properties. researchgate.net
The extended π-conjugation in the biphenyl backbone, enhanced by nitro and cyano substituents, is critical for optoelectronic applications. cymitquimica.comontosight.ai These functional groups influence the electronic properties, making compounds like 4-cyano-4'-nitrodiphenyl and its analogs useful as organic semiconductors and building blocks for NLO materials. cymitquimica.comacs.org For instance, 4-Hydroxy-4'-nitrobiphenyl has been investigated as a component in OLEDs to improve the efficiency of the light-emitting layers. Analogs such as 4-Dimethylamino-4′-Nitrobiphenyl have been grown as single crystals and studied for their NLO properties, showing high thermal stability and a strong second-harmonic generation (SHG) efficiency, making them potential candidates for various optoelectronic applications. researchgate.net The intramolecular charge transfer (ICT) characteristics of these push-pull biphenyls are key to their function in optoelectronics, dye-sensitized solar cells, and OLEDs. researchgate.net
Table 3: Optoelectronic Applications of Nitrobiphenyl Analogs
| Compound/Analog | Key Property/Application | Research Finding | Reference |
|---|---|---|---|
| 4-Cyano-4'-nitrodiphenyl | Organic semiconductor | Potential applications in materials science due to electronic properties. | cymitquimica.com |
| 4-Hydroxy-4'-nitrobiphenyl | OLED component | Investigated to enhance efficiency in light-emitting layers. | |
| 4-Dimethylamino-4′-Nitrobiphenyl | NLO Crystal | Exhibits high thermal stability and SHG efficiency 3.5 times that of KDP crystals. | researchgate.net |
| 4-Amino-4′-nitrodiphenyl sulfide | NLO properties | Subject of preliminary studies for nonlinear optical properties. | acs.org |
Utilization in Advanced Composite Materials
Advanced composite materials combine two or more distinct materials to create a new material with enhanced properties. Nitrobiphenyl derivatives have found use as components in such composites. 4-Nitrobiphenyl has historically been used as a plasticizer for resins and polystyrene, which is a form of plastic composite manufacturing. haz-map.comnih.gov
More advanced applications involve incorporating nitrobiphenyl derivatives into functional polymer or inorganic matrices. As mentioned previously, p−nitrobiphenyl phosphonic acid (NBPS) is used to create carbon nanostructure composite membranes, which are indispensable for ensuring mechanical stability during operations like water filtration. researchgate.net Additionally, MOF/polymer composites have been developed for environmental applications. mdpi.com These materials leverage the properties of both the polymer matrix and the MOF, which can be designed for tasks like the photodegradation of pollutants. mdpi.com The development of electropolymerized thin films from cyclometalated complexes containing triphenylamino groups represents another frontier, opening pathways to new composite materials with enhanced photoconductivity for optoelectronic devices. While not always the primary component, the inclusion of nitrobiphenyl structures can impart specific functionalities, such as charge-transfer capabilities or improved thermal stability, to the final composite material. researchgate.net
Vii. Future Research Directions and Emerging Perspectives
Development of Novel and Efficient Synthetic Strategies
While classical methods for constructing biphenyl (B1667301) systems, such as the Ullmann condensation, exist, future research must focus on developing more efficient, selective, and scalable synthetic routes to 4-Cyano-2'-nitrodiphenyl. Modern cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds, offer the most promising avenues.
Future synthetic research should prioritize:
Palladium-Catalyzed Cross-Coupling: Investigating Suzuki-Miyaura coupling (using a boronic acid derivative) and Stille coupling (using an organotin reagent) could provide high-yield pathways. A key area of exploration would be the denitrative cross-coupling, where the nitro group itself participates in the reaction, potentially offering a more atom-economical approach. acs.org
Nickel- and Copper-Catalyzed Methods: Exploring less expensive and more earth-abundant metal catalysts like nickel and copper for cross-coupling reactions aligns with the goals of sustainable chemistry.
C-H Activation: Direct arylation through C-H activation represents a state-of-the-art strategy that avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. Research could target the direct coupling of 4-cyanobenzene with nitrobenzene (B124822) or vice-versa.
The table below outlines potential modern synthetic methods that could be optimized for the production of this compound.
| Synthetic Strategy | Reactant 1 | Reactant 2 | Potential Advantages | Key Research Focus |
| Suzuki-Miyaura Coupling | 4-Cyanophenylboronic acid | 1-Halo-2-nitrobenzene | High yields, functional group tolerance | Optimization of catalyst, base, and solvent systems |
| Stille Coupling | 4-Cyano-halobenzene | 2-Nitrophenylstannane | Mild reaction conditions | Use of less toxic tin reagents, catalyst efficiency |
| Denitrative Coupling | Nitrobenzene | 4-Cyanophenylboronic acid | Atom economy, novel reactivity | Catalyst development for C-NO2 bond activation |
| Direct C-H Arylation | Nitrobenzene | 4-Cyanobenzene | Step economy, reduced waste | Catalyst selectivity, overcoming steric hindrance |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The functional groups of this compound—the nitro and cyano moieties—are ripe for chemical transformations that could lead to a diverse library of new compounds. While some reactivity is known, many pathways remain unexplored.
A notable known transformation is the reductive cyclization of 4-cyano-2-nitrobiphenyl to form the corresponding carbazole (B46965) derivative. unimi.it However, reports indicate this reaction can suffer from low yields, presenting a clear opportunity for future research to optimize conditions, perhaps through novel catalytic systems. unimi.it
Emerging areas for reactivity studies include:
Selective Reductions: Developing protocols for the selective reduction of the nitro group to an amine, nitroso, or hydroxylamine (B1172632) group without affecting the cyano group. The resulting 2'-amino-4-cyanobiphenyl could be a valuable precursor for nitrogen-containing heterocycles and pharmaceuticals.
Cyano Group Transformations: Investigating the hydrolysis of the cyano group to a carboxylic acid or an amide, or its reduction to an aminomethyl group. Each of these transformations would yield a new class of functionalized biphenyls.
Photochemical Reactions: The presence of the nitro group suggests potential for photochemical reactions. Research into the excited-state properties and photoreactivity of the molecule could uncover novel light-induced transformations. acs.org
Radical Chemistry: The functional groups may be used to generate nitrogen-centered radicals, which have broad applications in modern organic synthesis for creating complex molecular architectures. acs.org
Refinement of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, a focused computational approach could provide deep insights.
Future research should leverage:
Density Functional Theory (DFT) and TD-DFT: These methods can be used to model the molecule's electronic structure, predict its spectroscopic properties (UV-Vis, NMR), and understand intramolecular charge transfer (ICT) phenomena, which are crucial for applications in nonlinear optics. researchgate.net
Reaction Pathway Modeling: Computational studies can elucidate the mechanisms of potential reactions, such as the aforementioned carbazole synthesis, by mapping out transition states and intermediates. unimi.it This can help explain low yields and guide the design of more efficient reaction conditions.
Machine Learning (ML) and AI: As large chemical datasets become more common, ML models can be trained to predict reaction outcomes, suggest optimal synthesis conditions, and even propose novel synthetic routes. mdpi.comarxiv.orgarxiv.org Applying these tools to the synthesis and functionalization of this compound could bypass extensive empirical screening.
| Computational Method | Research Application for this compound | Predicted Outcome/Insight |
| DFT (Density Functional Theory) | Ground-state geometry and electronic structure calculation | Molecular orbital energies (HOMO/LUMO), dipole moment, charge distribution |
| TD-DFT (Time-Dependent DFT) | Simulation of electronic absorption and emission spectra | Prediction of UV-Vis spectrum, understanding of excited-state properties and ICT researchgate.net |
| Molecular Dynamics (MD) | Simulation of behavior in different solvent environments | Solvation effects, conformational dynamics |
| Reaction Mechanism Modeling | Mapping the energy landscape of a chemical transformation | Identification of transition states, reaction intermediates, and activation energies for reactions like cyclization |
| Machine Learning | Prediction of reaction success and conditions from databases | Optimized reaction yields, suggested catalysts, solvents, and temperatures |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The structural motifs within this compound are common in compounds used across various scientific disciplines. Future interdisciplinary research could unlock its potential in new applications.
Materials Science: Biphenyl derivatives are fundamental components of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could impart unique liquid crystalline phases or semiconducting properties. Its derivatives could also be investigated for nonlinear optical (NLO) properties, as the combination of electron-donating (after reduction of the nitro group) and electron-withdrawing groups often leads to a strong NLO response. researchgate.netcymitquimica.com
Medicinal Chemistry and Chemical Biology: The carbazole skeleton, accessible from this compound, is a privileged structure in medicinal chemistry, appearing in many biologically active compounds. unimi.it Furthermore, cyano- and nitro-substituted aromatics are recognized pharmacophores in drug design, for example, as kinase inhibitors or antimicrobial agents. chemshuttle.comnih.gov Synthesizing a library of derivatives and screening them for biological activity could identify new therapeutic leads.
Supramolecular Chemistry: The molecule could serve as a building block for more complex supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the cyano and nitro groups can direct assembly through coordination or intermolecular interactions.
Integration of Sustainable and Green Chemistry Practices in Compound Research
Future research concerning this compound must incorporate the principles of green chemistry to minimize environmental impact.
Key sustainable approaches to be explored include:
Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents.
Catalyst Efficiency and Recycling: Focusing on catalysts with high turnover numbers and developing methods for their recovery and reuse.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or sonication, which can often reduce reaction times and energy consumption compared to conventional heating. kau.edu.sa
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a principle well-exemplified by C-H activation and certain cycloaddition reactions. sharif.edu
Organocatalysis: Developing metal-free catalytic systems to avoid the use of toxic and expensive heavy metals. Recent advances in organoautocatalysis, where a product of the reaction catalyzes its own formation, represent a frontier in this area. fau.eu
By focusing on these emerging perspectives, the scientific community can fully unlock the potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation in synthesis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-Cyano-2'-nitrodiphenyl, and how can reaction conditions be optimized?
- A common approach involves coupling nitrophenyl and cyanophenyl precursors via Ullmann or Suzuki-Miyaura reactions. For example, substituting halogens (e.g., bromine) in nitrophenyl derivatives with cyano-containing aryl boronic acids under palladium catalysis can yield the target compound. Optimization requires controlling temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yield .
- Key analytical validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis (e.g., mp 165–168°C for structurally similar nitrophenyl glucopyranosides ).
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns. For example, nitrophenyl protons typically appear as doublets in the δ 7.5–8.5 ppm range, while cyano groups lack protons but influence neighboring shifts .
- X-ray crystallography : Resolve bond angles and molecular packing. Crystal structures of analogous nitrophenyl inhibitors (e.g., HIV-1 reverse transcriptase complexes) reveal precise spatial arrangements of nitro and cyano groups .
- FTIR : Confirm functional groups via C≡N stretching (~2220 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
Q. How does this compound behave under varying storage and experimental conditions?
- Stability tests show nitroaromatic compounds degrade under prolonged UV exposure. Store at -20°C in amber vials to prevent photodegradation. Monitor thermal stability via DSC; similar nitrophenyl ethers decompose above 250°C .
- Solubility varies with solvent polarity: DMSO or DMF enhances solubility (>10 mg/mL), while aqueous buffers require co-solvents (e.g., 10% ethanol) .
Advanced Research Questions
Q. How can computational modeling predict the biological or material science applications of this compound?
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of -NO₂ and -CN groups on aromatic π-systems, which influence charge transfer in optoelectronic materials .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). For instance, nitrodiphenyl ethers like nitrofen inhibit metastatic pathways in cancer by disrupting protein-DNA interfaces .
Q. How should researchers address contradictions in reported physicochemical or biological data for this compound?
- Meta-analysis : Compare datasets across peer-reviewed studies, prioritizing results from standardized protocols (e.g., IUPAC-recommended methods for melting point determination ).
- Reproducibility checks : Replicate synthesis and bioassays under controlled conditions. For example, discrepancies in cytotoxicity may arise from impurity profiles—validate purity via HPLC (>98%) and retest activity .
Q. What experimental designs are optimal for evaluating the biological activity of this compound in disease models?
- In vitro assays : Use TNBC cell lines (e.g., MDA-MB-231) to screen for anti-metastatic effects via wound-healing or transwell migration assays. Nitrofen analogs reduce invasiveness by modulating EMT markers like E-cadherin .
- In vivo models : Establish orthotopic xenografts in immunodeficient mice, dosing intraperitoneally (5–20 mg/kg) and monitoring tumor growth via bioluminescence imaging .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
